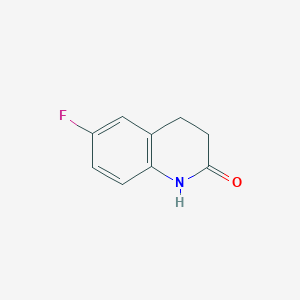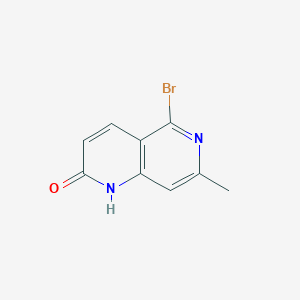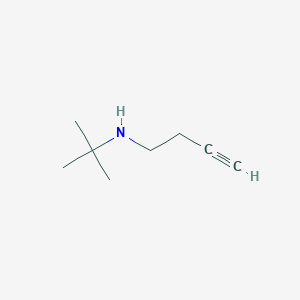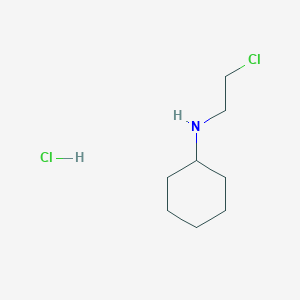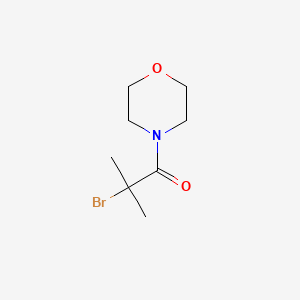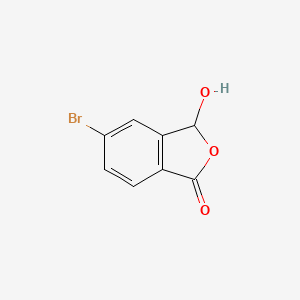
5-bromo-3-hydroxy-3H-isobenzofuran-1-one
Overview
Description
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound that is part of a broader class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring structure, which can be modified with various functional groups to alter their chemical properties and biological activities. The presence of a bromine atom and a hydroxy group in this compound suggests potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of related brominated furanones and isobenzofuranones has been reported using starting materials such as maleic anhydrides and phthalic anhydrides. A key step in the synthesis involves debrominative decarboxylation or bromodecarboxylation reactions . Another approach for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones involves regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which proceeds smoothly and allows for further elaboration through palladium-catalyzed cross-coupling reactions . These methods provide a foundation for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its derivatives.
Molecular Structure Analysis
The molecular structure of a similar compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a monoclinic space group. Density functional theory (DFT) calculations have been used to optimize the geometry and calculate vibrational frequencies, with results showing good agreement with experimental data . These techniques could be applied to determine the precise molecular structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
Chemical Reactions Analysis
Brominated isobenzofuranones can undergo various chemical reactions, including nucleophilic substitution and further functionalization. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, demonstrating the reactivity of brominated compounds in substitution reactions . Similarly, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one could potentially participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one can be inferred from related compounds. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromine atom can make the compound amenable to further chemical transformations, such as Suzuki coupling reactions, which are facilitated by palladium catalysis . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT to predict the compound's reactivity .
Scientific Research Applications
Synthesis and Chemical Transformations
- 5-bromo-3-hydroxy-3H-isobenzofuran-1-one serves as a key intermediate in the synthesis of complex chemical structures. For example, it has been used in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through regioselective bromocyclization of 2-alkynylbenzoic acids (Zheng et al., 2019). This process is significant for developing new chemical entities and further elaboration via palladium-catalyzed cross-coupling reactions.
Biological Activity and Applications
- In the field of microbiology, derivatives of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, such as 3-(bromomethylene)isobenzofuran-1(3H)-ones, have been investigated for their ability to interfere with microbial communication and biofilm formation by bacteria like Staphylococcus epidermidis (Benneche et al., 2008).
Analytical and Spectroscopic Studies
- The compound and its derivatives have been the subject of various analytical studies. For instance, the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives has been explored using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), contributing to a deeper understanding of their chemical behavior (Pires et al., 2016).
Catalysis and Green Chemistry
- 5-bromo-3-hydroxy-3H-isobenzofuran-1-one derivatives have been used in domino catalytic processes. An example includes the synthesis of isobenzofuran-1(3H)-ones using copper-catalysis, emphasizing the use of environmentally friendly solvents like water (Mahendar & Satyanarayana, 2015).
properties
IUPAC Name |
5-bromo-3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPAMEIHXKSDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557783 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3H-isobenzofuran-1-one | |
CAS RN |
102126-71-6 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


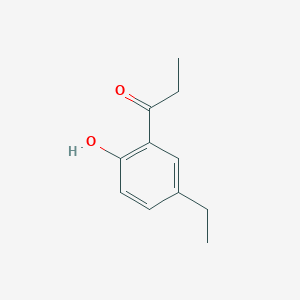
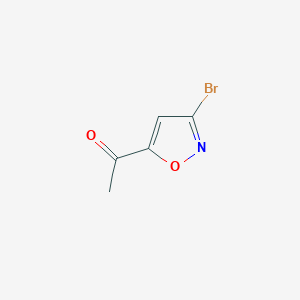

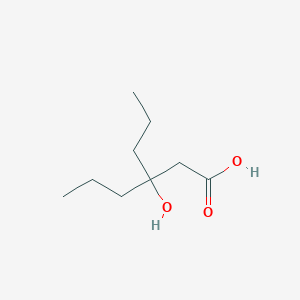
![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
